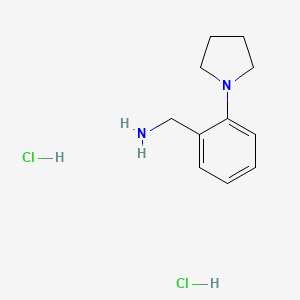

1-(2-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride

Vue d'ensemble

Description

“1-(2-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride” is a chemical compound with the molecular formula C11H17ClN2 . It is commonly known as Methamphetamine, which is a powerful and highly addictive stimulant drug that affects the central nervous system.

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2.2ClH/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14;;/h4-5,8H,2-3,6-7,9,13H2,1H3;2*1H . This code represents the molecular structure of the compound. The molecular weight of the compound is 212.72 g/mol.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved information.Applications De Recherche Scientifique

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop treatments for various human diseases. Its saturated scaffold offers several advantages, such as efficient exploration of pharmacophore space due to sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage through a phenomenon known as "pseudorotation". This review highlights bioactive molecules characterized by the pyrrolidine ring and its derivatives, including their target selectivity and structure-activity relationship (SAR). The stereochemical properties of the pyrrolidine ring, including the stereogenicity of carbons, play a crucial role in determining the biological profile of drug candidates due to the different binding modes to enantioselective proteins (Li Petri et al., 2021).

Interaction with Cytochrome P450 Isoforms

Understanding the metabolism of small-molecule drugs by hepatic Cytochrome P450 (CYP) enzymes is crucial for predicting drug-drug interactions. The selectivity of chemical inhibitors for various CYP isoforms is key to determining the specific involvement of these isoforms in drug metabolism. This review evaluates the potency and selectivity of chemical inhibitors for major human hepatic CYP isoforms, which is essential for the in vitro assessment of drugs' metabolic pathways (Khojasteh et al., 2011).

Pyrrolidone-based Surfactants

The surfactant properties of N-alkylated pyrrolidones, such as N-methyl-2-pyrrolidone (NMP), become significant as the alkyl group is increased. These surfactants can interact synergistically with anionic surfactants, with the pyrrolidone carbonyl oxygen accepting a proton to form a pseudoquaternary ammonium ion. This interaction highlights the versatility of the pyrrolidone functional group in enhancing the performance of various surfactant structures by improving water solubility, compatibility, and solvency, often with reduced toxicity compared to other solvents (Login, 1995).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(2-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13;;/h1-2,5-6H,3-4,7-9,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMSGNSVEVXJGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-](/img/structure/B3419371.png)

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B3419406.png)

![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B3419427.png)